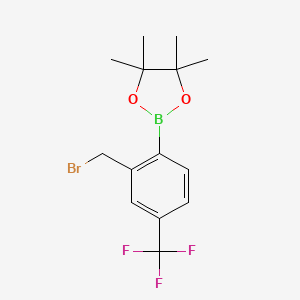

2-Bromotoluene-3,4,5,6-D4

Vue d'ensemble

Description

2-Bromotoluene-3,4,5,6-D4 is a deuterated derivative of 2-bromotoluene, which is a mono-bromo derivative of toluene. Bromotoluenes are aryl bromides based on toluene in which at least one aromatic hydrogen atom is replaced with a bromine atom .

Synthesis Analysis

A laboratory route to p-bromotoluene proceeds from p-toluidine, which is diazotized followed by treatment with copper (I) bromide . Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane)-palladium complex have been studied .Molecular Structure Analysis

The molecular formula of 2-Bromotoluene-3,4,5,6-D4 is C7H3D4Br . This aromatic compound features four deuterium atoms, replacing the hydrogen atoms in positions 2, 3, 5, and 6 of the toluene molecule, resulting in a distinctive isotopic labeling pattern .Chemical Reactions Analysis

Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane)-palladium complex have been studied .Physical And Chemical Properties Analysis

The average mass of 2-Bromotoluene-3,4,5,6-D4 is 175.059 Da . It is practically insoluble in water but very soluble in ethanol, ether, benzene, carbon tetrachloride, and acetone .Applications De Recherche Scientifique

Nuclear Magnetic Resonance (NMR) Spectroscopy

2-Bromotoluene-3,4,5,6-D4: is extensively used in NMR spectroscopy . The deuterium labeling allows for a clearer NMR signal by reducing background hydrogen noise, which is crucial for elucidating molecular structures and dynamics. This makes it an invaluable tool for chemists seeking precise insights into chemical systems .

Organic Synthesis

In organic synthesis, 2-Bromotoluene-3,4,5,6-D4 serves as a starting material for the preparation of various organic compounds. Its unique isotopic labeling is beneficial for tracking reactions and understanding mechanisms, especially in complex synthetic pathways .

Pharmaceutical Research

This compound is used in pharmaceutical research to study drug metabolism and pharmacokinetics. By incorporating deuterium, researchers can observe the metabolic pathways and half-life of drugs, aiding in the development of safer and more effective medications .

Material Science

In material science, 2-Bromotoluene-3,4,5,6-D4 can be used to investigate the properties of polymers and other materials. The isotopic labeling allows for the study of degradation processes and the stability of materials under various conditions .

Catalysis

The compound is also used in catalysis research. It can act as a probe molecule to study the efficiency and selectivity of catalysts, particularly in reactions like the Suzuki coupling, which is a pivotal reaction in the synthesis of complex organic compounds .

Environmental Science

In environmental science, 2-Bromotoluene-3,4,5,6-D4 can be employed to trace environmental pollutants and understand their behavior and breakdown in ecosystems. Its stable isotopic label makes it ideal for such studies .

Agrochemical Development

The compound’s role in the synthesis of agrochemicals is significant. It helps in creating isotopically labeled versions of pesticides and herbicides, which are used to study their distribution and persistence in agricultural settings .

Analytical Chemistry

Lastly, in analytical chemistry, 2-Bromotoluene-3,4,5,6-D4 is used as an internal standard for quantitative analysis. Its stable isotopic composition ensures accurate and precise measurements in various analytical techniques .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSXJPIWXQTSIX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

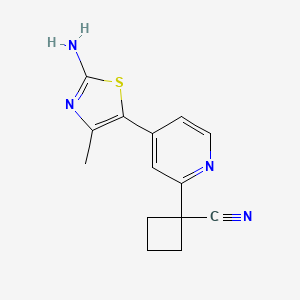

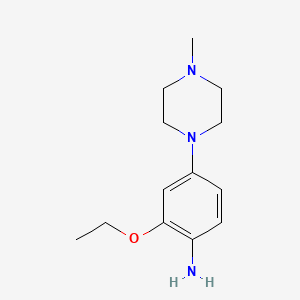

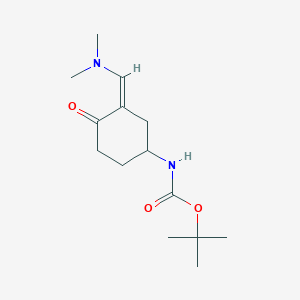

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)

![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B1526675.png)

![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)

![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)